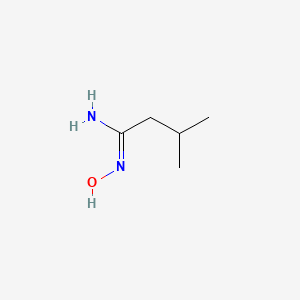

N'-hydroxy-3-methylbutanimidamide

Descripción general

Descripción

N’-hydroxy-3-methylbutanimidamide is a chemical compound with the molecular formula C5H12N2O . It is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of N’-hydroxy-3-methylbutanimidamide involves the electrochemical conversion of nitro groups, which typically requires large amounts of reductants or scarce metals . This sustainable and powerful synthetic technique enables highly selective and scalable access by cathodic reduction of easily accessible nitro arenes .Molecular Structure Analysis

The molecular structure of N’-hydroxy-3-methylbutanimidamide contains total 20 bond(s); 8 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 amidine derivative(s), 1 primary amine(s) (aliphatic), 2 hydroxyl group(s), and 1 tertiary alcohol(s) .Physical And Chemical Properties Analysis

N’-hydroxy-3-methylbutanimidamide has a molecular weight of 116.16 . It is a solid at room temperature . The compound is oil in physical form .Aplicaciones Científicas De Investigación

Metabolic Effects in Skeletal Muscle

N'-hydroxy-3-methylbutanimidamide, as a derivative of beta-hydroxy-beta-methylbutyrate (HMB), shows significant influence on skeletal muscle. In a study conducted on male Wistar rats supplemented with HMB, there was a notable increase in muscle tetanic force and resistance to acute muscle fatigue. HMB supplementation led to increased glycogen content and ATP in both white and red portions of gastrocnemius muscle, indicating a marked change in oxidative metabolism, thus improving muscle strength and performance during intense contractions (Pinheiro et al., 2012).

Effects on AMPA Receptors

N'-hydroxy-3-methylbutanimidamide has implications on the expression and trafficking of AMPA receptors. Studies show that the Protein interacting with C kinase 1 (PICK1) plays a significant role in NMDA receptor-mediated internalization of glutamate receptor 2 (GluR2)-containing AMPARs, which contributes to inflammation-induced pain. This indicates that N'-hydroxy-3-methylbutanimidamide could be involved in pathways regulating pain and neuronal signaling (Wang et al., 2016).

Role in Wine Aroma Compounds

Research also delves into the quantitative determination of hydroxy acids, including derivatives of N'-hydroxy-3-methylbutanimidamide, in alcoholic beverages like wine. These compounds are considered precursors to relevant aroma compounds in wine, highlighting the role of N'-hydroxy-3-methylbutanimidamide derivatives in the sensory aspects of food and beverage industries (Gracia-Moreno et al., 2015).

Enzymatic and Electrochemical Oxidation

The compound's derivatives are subject to studies in enzymatic and electrochemical oxidation, which explore the redox potential, electron-transfer kinetics, and radical stability. Such studies have implications for biocatalysis and the understanding of metabolic pathways involving N-hydroxy compounds (Xu et al., 2001).

Safety and Hazards

N’-hydroxy-3-methylbutanimidamide is classified as a dangerous substance. It has hazard statements H315, H318, H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate personal protective equipment and use only under a chemical fume hood .

Direcciones Futuras

Propiedades

IUPAC Name |

N'-hydroxy-3-methylbutanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(2)3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTHNGLOSGQQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-3-methylbutanimidamide | |

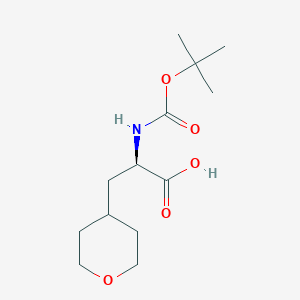

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cis-Tert-Butyl 3-Oxohexahydropyrrolo[3,4-B][1,4]Thiazine-6(2H)-Carboxylate](/img/structure/B3101421.png)

![tert-butyl2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B3101425.png)

![octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3101430.png)

![2-Benzyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B3101438.png)

![tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate](/img/structure/B3101450.png)

![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3101468.png)